molecular formula C10H6N2 B1310431 3-Isoquinolinecarbonitrile CAS No. 26947-41-1

3-Isoquinolinecarbonitrile

Cat. No. B1310431
CAS RN: 26947-41-1
M. Wt: 154.17 g/mol
InChI Key: GXXBVBVNGMCFIU-UHFFFAOYSA-N
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Description

3-Isoquinolinecarbonitrile is a member of isoquinolines . It has a molecular formula of C10H6N2 .


Synthesis Analysis

3-Isoquinolinecarbonitrile has been used as an analytical standard to study the thermal degradation of 2-chlorobenzylidenemalononitrile (CS riot control agent) at elevated temperatures .


Molecular Structure Analysis

The molecular weight of 3-Isoquinolinecarbonitrile is 154.168 Da . The IUPAC Standard InChI is InChI=1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H .


Physical And Chemical Properties Analysis

The melting point of 3-Isoquinolinecarbonitrile is 126-128 °C .

Scientific Research Applications

Analytical Standard in Thermal Degradation Studies

3-Isoquinolinecarbonitrile has been used as an analytical standard in the study of the thermal degradation of 2-chlorobenzylidenemalononitrile (CS riot control agent) at elevated temperatures. This application is crucial in understanding the stability and decomposition of materials under heat stress, which is vital for safety and environmental impact assessments .

Molecular Simulations

This compound is also relevant in computational chemistry, where it can be used in molecular simulations. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize such compounds for creating accurate simulation visualizations, which are essential for predicting molecular behavior and interactions .

Safety and Hazards

3-Isoquinolinecarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

isoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXBVBVNGMCFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408098
Record name 3-Isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26947-41-1
Record name 3-Isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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